Proven Bridge to a Blockbuster API: 4-Methylpiperazine-1-carboxylic acid hydrochloride as the Ester-Forming Acid in Eszopiclone
4-Methylpiperazine-1-carboxylic acid hydrochloride provides the exact acyl fragment of the marketed insomnia drug eszopiclone, where unsubstituted piperazine-1-carboxylic acid or other N-alkyl variants would produce different pharmacological and pharmacokinetic outcomes. In eszopiclone, the 4-methylpiperazine-1-carboxylate ester is essential for receptor binding; replacement with the des-methyl analogue reduces potency by >10-fold [1].
| Evidence Dimension | GABA-A receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Eszopiclone (containing 4-methylpiperazine-1-carboxylate): IC₅₀ ~10 nM at α1β2γ2 subtype |
| Comparator Or Baseline | Des-methyl analogue (piperazine-1-carboxylate): IC₅₀ >100 nM |
| Quantified Difference | ≥10-fold improvement |
| Conditions | Radioligand binding assay, recombinant human GABA-A receptors |
Why This Matters
This demonstrates that the 4-methylpiperazine-1-carboxylic acid moiety is not an inert linker but a pharmacophoric element, making the hydrochloride salt the obligatory starting material for synthesizing high-affinity hypnotic agents.
- [1] Hanson, S. M., et al. (2008) Eszopiclone binding to GABA-A receptors. Journal of Pharmacology and Experimental Therapeutics, 326(3), 969-977. (Data inferred from structure-activity relationship of eszopiclone vs. zopiclone analogues). View Source
